1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-3-ol
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Overview
Description
1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-3-ol is an organic compound that features a piperidine ring substituted with a benzyl group containing both fluoro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-(trifluoromethyl)benzyl chloride and piperidin-3-ol.
Nucleophilic Substitution Reaction: The benzyl chloride undergoes a nucleophilic substitution reaction with piperidin-3-ol in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the fluoro or trifluoromethyl groups, leading to different substituted piperidine derivatives.
Substitution: The benzyl group can undergo further substitution reactions, introducing new functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution Reagents: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various de-fluorinated derivatives.
Scientific Research Applications
1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-3-ol has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Research: It is used as a probe to study receptor-ligand interactions and signal transduction pathways.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets. The piperidine ring provides structural stability and facilitates the compound’s interaction with biological macromolecules.
Comparison with Similar Compounds
1-Benzyl-3-(trifluoromethyl)piperidin-4-ol: This compound shares a similar piperidine core but differs in the position of the hydroxyl group and the presence of a benzyl group.
Phenyl (1-(3-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-yl)carbamate:
Uniqueness: 1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and advanced materials.
Properties
IUPAC Name |
1-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F4NO/c14-12-4-3-9(6-11(12)13(15,16)17)7-18-5-1-2-10(19)8-18/h3-4,6,10,19H,1-2,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOUVMUULKSOGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)F)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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